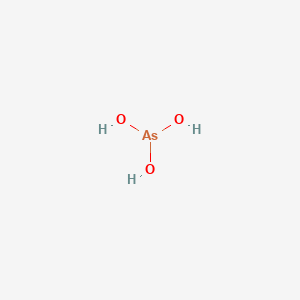
Arsenous acid
Vue d'ensemble
Description
Arsenous acid, also known as arsenious acid, is the hydrolyzed form of arsenic trioxide and has the formula As(OH)3 . It is a colorless solution and a weak acid . It reacts with bases to make arsenite salts . It is highly toxic .
Synthesis Analysis
The preparation of As(OH)3 involves a slow hydrolysis of arsenic trioxide in water . Addition of base converts arsenous acid to the arsenite ions [AsO(OH)2]-, [AsO2(OH)]-2, and [AsO3]-3 . Reactions attributed to aqueous arsenic trioxide are due to arsenous acid and its conjugate bases .
Molecular Structure Analysis
The molecular weight of arsenous acid is 125.94 g/mol . As(OH)3 is a pyramidal molecule consisting of three hydroxyl groups connected by single bonds to arsenic . The 1H NMR spectrum of arsenous acid solutions consists of a single signal consistent with the molecule’s high symmetry .
Chemical Reactions Analysis
Arsenous acid reacts with bases to make arsenite salts . It is amphoteric, meaning it can react with both acids and bases . For example, it reacts with hydrochloric, hydrobromic, and hydroiodic acids to produce arsenic trichloride, tribromide, and triiodide .
Physical And Chemical Properties Analysis
Arsenic (atomic number, 33; relative atomic mass, 74.92) has chemical and physical properties intermediate between a metal and a non-metal, and is often referred to as a metalloid or semi-metal . It belongs to Group VA of the Periodic Table, and can exist in four oxidation states: –3, 0, +3, and +5 .
Applications De Recherche Scientifique
1. Cell Proliferation and Apoptosis Studies
Arsenous acid has been studied for its effects on cell proliferation and apoptosis. In research conducted by Bi, Gu, and Chen (2002), arsenous acid was found to significantly inhibit the proliferation of human epidermal keratinocytes (HaCaT cells) and induce apoptosis, particularly in HaCaT cells compared to A431 cell lines. This suggests the sensitivity of HaCaT cells to arsenous acid, indicating its potential application in cellular studies related to skin health and diseases (Bi, Gu, & Chen, 2002).
2. Environmental Chemistry and Thermodynamics
The study of arsenous acid's ionisation and its interaction with other chemicals in various temperature ranges is another significant area of research. Iakovleva (2003) provided valuable thermodynamic data defining the ionisation of arsenous acid from 25 to 300°C, contributing to our understanding of arsenic chemistry in different environmental conditions (Iakovleva, 2003).
3. Neurotoxicity and Human Health
The association between exposure to arsenous acid and human health, specifically neurological aspects like depression, has been explored. Rahman et al. (2020) studied the link between urinary arsenous acid and depression, revealing a significant association and suggesting the need for further research in this area (Rahman, Yusuf, Niemann, & Dipon, 2020).
4. Forensic Applications
In forensic science, arsenous acid has been used to clarify identities in poisoning cases. Suzuki et al. (2005) demonstrated the use of synchrotron X-ray fluorescence spectrometry to discriminate between arsenous acid samples in a forensic context, highlighting its application in legal investigations (Suzuki, Suzuki, Ohta, Sugita, Kasamatsu, & Marumo, 2005).
5. Environmental and Soil Science
The role of arsenous acid in environmental contamination and its transformation due to microbial activity in soils has been a subject of study. Pongratz (1998) used high-performance liquid chromatography and inductively coupled plasma mass spectrometry to analyze arsenic compounds, including arsenous acid, in contaminated soils, contributing to our understanding of environmental arsenic cycling and potential remediation strategies (Pongratz, 1998).
Mécanisme D'action
Safety and Hazards
Orientations Futures
More information about aggregate exposure to arsenic is needed, including the amount and forms of arsenic found in foods . New strategies for mitigating arsenic exposures and related health effects range from engineered filtering systems to phytogenetics and nutritional interventions . Furthermore, integration of omics data with mechanistic and epidemiological data is a key step toward the goal of linking biomarkers of exposure and susceptibility to disease mechanisms and outcomes .
Propriétés
IUPAC Name |
arsorous acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/AsH3O3/c2-1(3)4/h2-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPXMJHSNVMWNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[As](O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
As(OH)3, AsH3O3 | |
| Record name | Arsenous acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Arsenous_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074828 | |
| Record name | Arsenous acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.944 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Arsenite | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011620 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
465 °C | |
| Record name | Arsenite | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011620 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
13464-58-9, 15502-74-6 | |
| Record name | Arsenous acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13464-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arsenous acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsenous acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04456 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Arsenous acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARSENOUS ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/935XD1L5K2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Arsenite | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011620 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-cyclohexyl-N-(2-hydroxybutyl)-5-[(2-oxo-3,4-dihydro-1H-quinolin-5-yl)oxy]pentanamide](/img/structure/B1216548.png)




![1-[(2,4-Dichlorophenyl)methyl]-3-phenylthiourea](/img/structure/B1216555.png)


![(2S)-4-methyl-2-[[oxo-(1,2,3,4-tetrahydronaphthalen-1-ylamino)methyl]amino]pentanoic acid methyl ester](/img/structure/B1216561.png)
